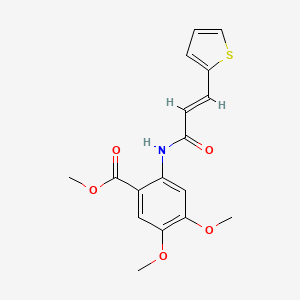

(E)-methyl 4,5-dimethoxy-2-(3-(thiophen-2-yl)acrylamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(E)-methyl 4,5-dimethoxy-2-(3-(thiophen-2-yl)acrylamido)benzoate" is a chemically synthesized molecule that appears to be related to various research areas, including organic synthesis and chemical analysis. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules and their synthesis, structural elucidation, and properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, as seen in the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, where methyl-4-formylbenzoate and phenylhydrazine are condensed . Similarly, the synthesis of 3,3-bis(alkylthio)-2-(2-thioxo-benzo-2H-1,3-thiazole-3-yl)acrylonitriles involves dithiocarboxylation of acetic acid derivatives . These methods suggest that the synthesis of the compound may also involve such condensation or functionalization reactions.

Molecular Structure Analysis

Structural elucidation is a critical step in understanding the properties of a compound. Techniques such as IR, (1)H NMR, (13)C NMR, UV-Vis spectroscopies, and single crystal X-ray diffraction are employed for this purpose . For instance, the crystal structure of ethyl 3,3-bis(methylthio)-2-(2-thioxo-benzo-2H-1,3-thiazole-3-yl)acrylate was determined by X-ray analysis . These techniques could be applied to "this compound" to gain insights into its molecular structure.

Chemical Reactions Analysis

Understanding the chemical reactions that a compound can undergo is essential for its application. For example, the reaction of methyl 3-methoxy-2-(2-benzamidophenyl)acrylate with sodium methoxide in methanol leads to the formation of 3-(α-methoxymethylene)oxindole . This indicates that acrylate compounds can undergo transformations under certain conditions, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its structure. The paper on (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate discusses its thermodynamic and non-linear optical (NLO) properties, as well as its behavior in solvent media . These properties are important for applications in materials science and other fields. The compound "this compound" would also have specific physical and chemical properties that could be studied using similar approaches.

Scientific Research Applications

Synthesis and Characterization

- Synthesis Techniques : A study by Talupur et al. (2021) details the synthesis of thiophene-2-carboxamides, involving steps like hydrolysis and condensation, integral for creating (E)-methyl 4,5-dimethoxy-2-(3-(thiophen-2-yl)acrylamido)benzoate and similar compounds. These processes contribute significantly to the field of organic chemistry and drug development (Talupur, Satheesh, & Chandrasekhar, 2021).

Biological and Pharmaceutical Applications

- Antimicrobial Activity : Studies have investigated compounds similar to this compound for antimicrobial properties. For instance, Hegab et al. (2009) explored the antimicrobial activity of related thiophene compounds, indicating potential biomedical applications of such molecules (Hegab, Elmalah, & Gad, 2009).

Advanced Material Development

- Organic Sensitizers in Solar Cells : In the field of renewable energy, novel organic sensitizers, which include thiophene units, have been synthesized for solar cell applications. Kim et al. (2006) reported on sensitizers with high conversion efficiencies, demonstrating the potential of thiophene-based compounds in photovoltaic technology (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).

Chemical Properties and Reactivity

- Reactivity Studies : The reactivity of thiophene derivatives, like this compound, has been a subject of study. For example, Somei et al. (1977) investigated the photochemical and thermal reactions of related compounds, providing insights into their chemical behavior and potential applications in synthetic chemistry (Somei, Kitamura, Fujii, Hashiba, Kawai, & Kaneko, 1977).

properties

IUPAC Name |

methyl 4,5-dimethoxy-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S/c1-21-14-9-12(17(20)23-3)13(10-15(14)22-2)18-16(19)7-6-11-5-4-8-24-11/h4-10H,1-3H3,(H,18,19)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGALPFMGHWDMO-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C=CC2=CC=CS2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)/C=C/C2=CC=CS2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Methylpropan-2-yl)oxycarbonyl]azocane-2-carboxylic acid](/img/structure/B3017175.png)

amino}propanoic acid](/img/structure/B3017176.png)

![5-chloro-2-(methylsulfanyl)-N-{[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B3017178.png)

![N-(2-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3017181.png)

![7,8-Dihydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3017184.png)

![Ethyl 3-(4-isopropylphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3017188.png)

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-nitrobenzoate](/img/structure/B3017189.png)

![8-((3-Chlorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3017191.png)

![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B3017197.png)